(E)-2-(2-Nitroethenyl)thiophene

Overview

Description

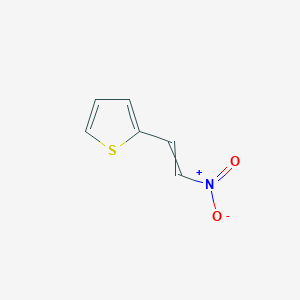

(E)-2-(2-Nitroethenyl)thiophene (CAS 34312-77-1) is a nitro-substituted thiophene derivative with the molecular formula C₆H₅NO₂S and a molecular weight of 155.18 g/mol . It exists as a yellow to light brown powder or crystalline solid, typically stored in sealed containers under cool, dark conditions to ensure stability. The compound is primarily used as a pharmaceutical intermediate and in specialty chemical synthesis, with commercial suppliers offering purities up to 98% . Its structure features a nitroethenyl group (–CH=CH–NO₂) conjugated to the thiophene ring, imparting strong electron-withdrawing characteristics that influence its reactivity and electronic properties .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the stereochemistry and purity of (E)-2-(2-Nitroethenyl)thiophene?

- Answer :

- 1H NMR : Observe coupling constants (J ≈ 12–16 Hz) between vinyl protons to confirm the E configuration. Integration ratios verify purity.

- IR Spectroscopy : Identify the nitro group via asymmetric stretching bands near 1520 cm⁻¹.

- X-ray Crystallography : Use SHELXL for precise structural determination, refining bond lengths and angles to validate stereochemistry.

Q. What crystallization techniques yield high-quality single crystals of nitro-substituted thiophenes?

- Answer :

- Slow evaporation from a dichloromethane/hexane mixture at controlled temperatures (20–25°C) promotes crystal growth. For structural validation, collect diffraction data and refine using SHELX .

Q. How can computational methods predict the electronic properties of this compound?

- Answer :

- Perform Density Functional Theory (DFT) calculations to model HOMO-LUMO gaps and electron affinity. Compare results with experimental UV-Vis spectra (e.g., absorption maxima ~350–400 nm) to correlate theoretical and observed electronic behavior .

Q. What safety protocols are critical when handling nitro-substituted thiophenes?

- Answer :

- Use PPE (gloves, goggles) and conduct reactions in a fume hood. Reference safety data sheets (SDS) for analogous compounds (e.g., thiophene-2-acetic acid ) for toxicity and spill management guidelines.

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic routes to this compound be resolved?

- Answer :

- Optimize reaction conditions (e.g., Pd catalysts with chiral ligands) to enhance stereoselectivity. Monitor enantiomeric purity via HPLC with chiral columns and validate using X-ray crystallography . Adjust solvent polarity and temperature to suppress isomerization .

Q. What strategies address discrepancies in reported fluorescence quantum yields for nitro-thiophene derivatives?

- Answer :

- Standardize measurement conditions (solvent, excitation wavelength) and calibrate instruments using reference dyes (e.g., quinine sulfate). Cross-validate with time-resolved fluorescence spectroscopy and computational predictions of excited-state dynamics .

Q. How does the nitro group influence regioselectivity in electrophilic substitution reactions of this compound?

- Answer :

- The electron-withdrawing nitro group directs electrophiles to the α-position of the thiophene ring. Computational modeling (DFT) predicts charge distribution, while experimental validation via 13C NMR tracks substitution patterns .

Q. What advanced techniques characterize photodegradation pathways of this compound under UV exposure?

- Answer :

- Use HPLC-MS to identify degradation products (e.g., nitro-reduced or isomerized derivatives). Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Compare kinetics under controlled light intensities .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between (E)-2-(2-Nitroethenyl)thiophene and related compounds:

Key Observations :

- The nitroethenyl group in this compound significantly lowers the HOMO-LUMO gap compared to alkyl or ethenyl substituents, enhancing its suitability for charge-transfer applications in organic electronics .

- In contrast, 2-ethylthiophene and 2-ethenylthiophene exhibit electron-donating effects, making them less reactive toward electrophilic substitution but useful in polymerization reactions .

- 2-Ethynyl-5-nitrothiophene combines nitro and ethynyl groups, enabling π-conjugation extension for nonlinear optical materials .

Research Findings and Challenges

- Computational Studies : Density functional theory (DFT) calculations on thiophene-substituted porphyrins () suggest that electron-withdrawing groups like nitroethenyl improve electron injection efficiency, a property exploitable in OLEDs.

- Synthesis Challenges : Isolation of nitroethenyl derivatives is more complex than for alkylthiophenes, as seen in failed attempts to purify similar disilanylthiophene analogs ().

- Safety Considerations: Limited toxicological data () necessitate precautionary measures during handling, contrasting with well-studied compounds like 2-ethylthiophene.

Properties

Molecular Formula |

C6H5NO2S |

|---|---|

Molecular Weight |

155.18 g/mol |

IUPAC Name |

2-(2-nitroethenyl)thiophene |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H |

InChI Key |

UTPOWFFIBWOQRK-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C=C[N+](=O)[O-] |

Canonical SMILES |

C1=CSC(=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.